molecular formula C13H15NO B15423639 4-Butyl-1H-indole-3-carbaldehyde CAS No. 111735-91-2

4-Butyl-1H-indole-3-carbaldehyde

Cat. No.: B15423639
CAS No.: 111735-91-2
M. Wt: 201.26 g/mol
InChI Key: ZSZVCAUHBDKERI-UHFFFAOYSA-N
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Description

4-Butyl-1H-indole-3-carbaldehyde (CAS 111735-91-2) is a chemical building block of significant interest in medicinal chemistry and organic synthesis. This compound features a molecular formula of C13H15NO and a molecular weight of 201.27 g/mol. As an alkylated indole-3-carbaldehyde derivative, this compound serves as a key precursor for the synthesis of more complex molecules. The indole scaffold is a privileged structure in drug discovery, known for its wide range of biological activities. Indole derivatives, in general, have been reported to exhibit antiviral, anticancer, anti-inflammatory, and antimicrobial properties, making them valuable frameworks for developing new therapeutic agents. The specific presence of the butyl substituent at the 4-position and the formyl group at the 3-position of the indole ring makes this compound a versatile intermediate. It can undergo various chemical transformations, particularly in C-H functionalization chemistry, to create diversely functionalized indoles for structure-activity relationship (SAR) studies and library synthesis. This product is intended for research purposes as a chemical standard and synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

111735-91-2

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

4-butyl-1H-indole-3-carbaldehyde

InChI

InChI=1S/C13H15NO/c1-2-3-5-10-6-4-7-12-13(10)11(9-15)8-14-12/h4,6-9,14H,2-3,5H2,1H3

InChI Key

ZSZVCAUHBDKERI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C2C(=CC=C1)NC=C2C=O

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds for Comparison:

7-Chloro-1H-indole-3-carbaldehyde derivatives (e.g., compound 47 in ): Substitution with a chloro group at position 7 and an imidazolyl group at position 2.

4-Bromo-1H-indole-3-carbaldehyde derivatives (e.g., compound 48 in ): Bromine at position 4 and imidazolyl at position 3.

5-Methoxy-1H-indole-3-carbaldehyde derivatives (e.g., compound 49 in ): Methoxy group at position 5 and imidazolyl at position 4.

4-Hydroxy-1H-indole-3-carbaldehyde (): Hydroxyl group at position 4 and aldehyde at position 5.

1H-Indole-4-carbaldehyde (): Aldehyde at position 4 instead of 6.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Substituent (Position) Melting Point (°C) Key Reactivity Notes Reference
This compound Butyl (4), Aldehyde (3) Not reported Lipophilic, electron-donating -
7-Chloro-1H-indole-3-carbaldehyde derivative (47) Chloro (7), Imidazolyl (3) 179–180 Electron-withdrawing, enhances reactivity
4-Bromo-1H-indole-3-carbaldehyde derivative (48) Bromo (4), Imidazolyl (3) 201–202 Heavy atom effect, halogen bonding
5-Methoxy-1H-indole-3-carbaldehyde derivative (49) Methoxy (5), Imidazolyl (3) 65–66 Electron-donating, increases solubility
4-Hydroxy-1H-indole-3-carbaldehyde Hydroxy (4), Aldehyde (3) Not reported Hydrogen bonding, acidic proton
1H-Indole-4-carbaldehyde Aldehyde (4) Not reported Positional isomer, distinct conjugation

Key Observations:

  • Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, Br): Increase melting points (e.g., 201°C for bromo derivative) due to enhanced intermolecular interactions and crystallinity . Electron-Donating Groups (e.g., Butyl, Methoxy): Lower melting points (e.g., 65°C for methoxy derivative) due to reduced packing efficiency. The butyl group’s steric bulk likely further decreases crystallinity compared to smaller substituents.
  • Solubility and Lipophilicity :
    • The butyl group enhances lipophilicity (predicted higher log P), favoring organic solvent solubility but reducing aqueous solubility. Methoxy and hydroxy groups improve polarity and water compatibility .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Butyl-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves formylation at the 3-position of the indole core using the Vilsmeier-Haack reaction (POCl₃/DMF). For the 4-butyl substituent, Friedel-Crafts alkylation or nucleophilic substitution can introduce the butyl group. Optimization includes controlling temperature (0–5°C during formylation), anhydrous conditions, and stoichiometric ratios of reagents (e.g., POCl₃:DMF ~1:1.2). Yield improvements (>70%) are achieved via iterative purification (column chromatography, recrystallization) .

Q. How can this compound be characterized using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ ~9.8–10.2 ppm. The butyl group shows characteristic signals: δ 0.9–1.0 ppm (terminal CH₃), 1.3–1.5 ppm (CH₂), and 2.7–3.0 ppm (CH₂ adjacent to the indole ring). Aromatic protons in the indole ring resonate between δ 7.2–8.1 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ at m/z ~215–220 (C₁₃H₁₅NO⁺). Fragmentation patterns include loss of the butyl group (−56 Da) and aldehyde moiety (−28 Da) .

Q. What are the key chemical reactions of this compound in organic synthesis?

  • Methodological Answer :

  • Reduction : The aldehyde group can be reduced to a hydroxymethyl group using NaBH₄ or LiAlH₄, yielding 4-butylindole-3-methanol.
  • Condensation : Reacts with amines (e.g., hydrazines) to form Schiff bases, useful in heterocyclic chemistry.
  • Electrophilic Substitution : The 3-carbaldehyde group directs electrophiles (e.g., halogens) to the 5-position of the indole ring. Reaction rates depend on solvent polarity and catalyst choice (e.g., FeCl₃ for bromination) .

Advanced Research Questions

Q. How can computational methods like AutoDock4 elucidate the biological interactions of this compound?

  • Methodological Answer : AutoDock4 enables flexible ligand-receptor docking by simulating conformational changes in target proteins (e.g., cytochrome P450 enzymes). Parameters include:

  • Grid Box Setup : Centered on the active site (40 × 40 × 40 Å).
  • Scoring Function : Use Lamarckian genetic algorithm (50 runs, 25 million evaluations).
  • Validation : Compare docking poses with crystallographic data of related indole derivatives. This predicts binding affinities (ΔG) and identifies key residues (e.g., hydrophobic interactions with the butyl chain) .

Q. How to resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR/IR spectra (e.g., unexpected splitting or missing peaks) may arise from tautomerism or solvent effects. Solutions include:

  • Deuterated Solvents : Use DMSO-d₆ to stabilize aldehyde tautomers.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings.
  • Variable-Temperature Studies : Identify dynamic processes (e.g., rotamers of the butyl chain) .

Q. What experimental designs are optimal for evaluating the antioxidant activity of this compound?

  • Methodological Answer :

  • DPPH Assay : Prepare serial dilutions (1–100 µM) in ethanol. Measure absorbance at 517 nm after 30 min. IC₅₀ values are calculated using nonlinear regression.
  • Controls : Include ascorbic acid (positive control) and solvent blanks.
  • Statistical Validation : Triplicate experiments with ANOVA (p < 0.05) to confirm significance .

Q. How can SHELX refine the crystal structure of this compound derivatives?

  • Methodological Answer : SHELXL refines structures using:

  • High-Resolution Data : Collect ≥0.8 Å resolution (synchrotron sources preferred).
  • Hydrogen Atom Placement : Apply riding models or independent refinement for H-bond donors.
  • Twinned Crystals : Use HKLF5 format for data integration. R-factors <5% indicate reliable models .

Q. What strategies improve regioselectivity in functionalizing the indole ring of this compound?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc at N1) to steer electrophiles to the 5-position.
  • Metal Catalysis : Pd-catalyzed C–H activation (e.g., using Pd(OAc)₂) for arylation at the 6-position.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution at electron-rich positions .

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